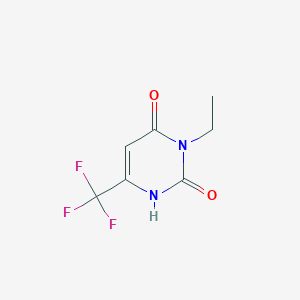

3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

Description

3-Ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a trifluoromethyl group at the 6-position and an ethyl substituent at the 3-position of the pyrimidine-2,4-dione core. This compound belongs to the uracil analog family, where structural modifications significantly influence physicochemical properties and biological activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl substituent at the 3-position may modulate steric and electronic interactions with biological targets . Pyrimidine-2,4-diones are widely studied for their applications in pharmaceuticals (e.g., antiviral, anticancer agents) and agrochemicals (e.g., herbicides) due to their ability to mimic nucleobases and disrupt enzymatic processes .

Properties

IUPAC Name |

3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-5(13)3-4(7(8,9)10)11-6(12)14/h3H,2H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLGCOZPIOATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dioxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive precursor for the development of pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Building Block | Used in synthesizing derivatives with enhanced properties |

| Reaction Medium | Acts as a solvent or reactant in various organic reactions |

| Intermediate Product | Serves as an intermediate in the production of pharmaceuticals |

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes involved in cellular processes, leading to its use as a therapeutic agent.

Case Study: Anticancer Activity

Research has shown that derivatives of 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds disrupt DNA repair mechanisms by inhibiting poly(ADP-ribose) polymerases (PARP), which are crucial for cellular response to DNA damage .

Table 2: Biological Activities

| Activity Type | Target Organism/Cell Line | Effect |

|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth |

| Anticancer | MCF-7, HCT116 | Induction of apoptosis |

| Enzyme Inhibition | PARP | Disruption of DNA repair |

Medicinal Applications

The medicinal applications of 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione are primarily focused on its role as a potential therapeutic agent. Its derivatives have been explored for treating diseases associated with matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as arthritis and cancer .

Case Study: MMP Inhibition

A study highlighted the effectiveness of pyrimidine-2,4-dione derivatives in inhibiting MMPs, which play a role in tissue remodeling and disease progression. This inhibition is particularly relevant for conditions like heart disease and inflammatory disorders .

Table 3: Medicinal Applications

| Disease Condition | Mechanism of Action | Potential Treatment |

|---|---|---|

| Cancer | Inhibition of PARP | Chemotherapy adjunct |

| Inflammatory Disorders | MMP inhibition | Disease-modifying agents |

| Heart Disease | Tissue remodeling inhibition | Cardiovascular therapies |

Industrial Applications

In industry, 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for applications in agrochemicals and specialty chemicals.

Table 4: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Development of pesticides with enhanced efficacy |

| Specialty Chemicals | Used in formulations requiring high stability |

Mechanism of Action

The mechanism of action of 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and growth.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The trifluoromethyl group in 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione increases logP compared to non-fluorinated analogs, likely improving blood-brain barrier penetration .

- Thermal Stability : High melting points (>300°C) in analogs like 6-(trifluoromethyl)uracil suggest strong intermolecular hydrogen bonding, a feature likely shared by the target compound .

Enzyme Inhibition

- DNA Polymerase III Inhibition : Compound C10 (3-phenyl-6-propyl-) demonstrated a GOLD fitness score of 41.56 and X-Score binding energy of -7.57 kcal/mol, indicating strong interactions with Mycobacterium tuberculosis DNA polymerase III. The trifluoromethyl analog may exhibit similar or enhanced activity due to electronegative effects .

- CD73 Inhibition: BAY-069 (3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione) is a CD73 inhibitor with antitumor activity. The 3-ethyl analog could serve as a simplified scaffold for optimizing pharmacokinetic properties .

Antimicrobial Activity

- Quinolone Hybrids: Compounds like 19g (1-cyclopropyl-3-(2-(6-(2,5-dichlorophenyl)-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione) exhibit broad-spectrum antimicrobial activity. The pyrimidine-2,4-dione core in 3-ethyl-6-CF₃ derivatives may synergize with fluoroquinolone moieties for enhanced efficacy .

Biological Activity

Overview

3-Ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative notable for its potential biological activities, particularly in cancer treatment and enzyme inhibition. Its structure, characterized by the trifluoromethyl group at the 6-position and an ethyl group at the 3-position, contributes to its unique chemical properties and biological mechanisms.

The primary biological activity of 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione involves its interaction with poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair mechanisms, particularly in the base excision repair pathway. By inhibiting PARP-1, this compound compromises the DNA repair capabilities of cancer cells, potentially leading to increased cell death in tumors that rely on these repair pathways for survival.

Inhibition Studies

Recent studies have demonstrated that compounds similar to 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione exhibit significant inhibitory effects on PARP-1. For instance, a series of pyrano[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PARP-1, showing promising results in reducing cancer cell proliferation in vitro .

Anticancer Activity

The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that it exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutic agents . Additionally, the structural modifications of pyrimidine derivatives have been linked to enhanced anticancer properties due to improved binding affinity to target enzymes .

Antimicrobial Properties

Beyond its anticancer potential, 3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione also demonstrates antimicrobial activity. Studies have shown that related pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity . The presence of the trifluoromethyl group is thought to enhance the lipophilicity and membrane permeability of these compounds.

Table 1: Biological Activity Summary of 3-Ethyl-6-(Trifluoromethyl)-1H-Pyrimidine-2,4-Dione

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| PARP-1 Inhibition | DNA Repair Pathways | Not specified | |

| Antitumor Activity | MCF-7 Cell Line | ~X µM | |

| Antimicrobial Activity | E. coli & S. aureus | Moderate |

Case Studies

- PARP Inhibition in Cancer Therapy : A study reported the synthesis of novel pyrimidine derivatives that inhibited PARP activity effectively. These compounds were shown to enhance the efficacy of DNA-damaging agents in cancer therapy by preventing tumor cells from repairing DNA damage .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of pyrimidine derivatives against E. coli and S. aureus. The study concluded that modifications at specific positions on the pyrimidine ring significantly influenced antibacterial potency .

Q & A

Q. How can in silico screening pipelines identify novel analogs with improved pharmacokinetic profiles?

- Methodological Answer :

- Virtual libraries : Mine PubChem/ZINC for analogs with >80% similarity.

- ADMET prediction : Use SwissADME for bioavailability, CYP450 inhibition, and BBB penetration.

- Docking prioritization : Rank hits by binding affinity and synthetic feasibility (e.g., 3-phenyl-6-propyl analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.